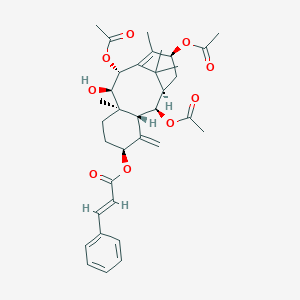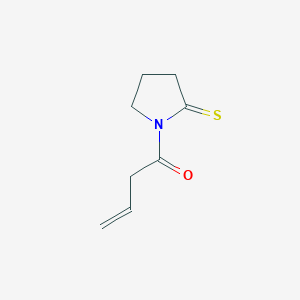
1-(2-Sulfanylidenepyrrolidin-1-yl)but-3-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Sulfanylidenepyrrolidin-1-yl)but-3-en-1-one is a heterocyclic compound that contains a pyrrolidine ring with a thione group at the second position and a butenoyl group at the first position
Preparation Methods
The synthesis of 1-(2-Sulfanylidenepyrrolidin-1-yl)but-3-en-1-one can be achieved through several methods. One common approach involves the thionation of the respective lactams using phosphorus pentasulfide or Lawesson’s reagent . Another method includes the (3+2) annulation of α-isothiocyanatocarbonyl compounds to exocyclic Michael acceptors . These synthetic routes typically require specific reaction conditions, such as the use of organocatalysts and controlled temperatures, to ensure the successful formation of the desired product.
Chemical Reactions Analysis
1-(2-Sulfanylidenepyrrolidin-1-yl)but-3-en-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thione group can lead to the formation of sulfoxides or sulfones, while reduction can yield thiols or other reduced forms .
Scientific Research Applications
1-(2-Sulfanylidenepyrrolidin-1-yl)but-3-en-1-one has several scientific research applications. In chemistry, it is used as a building block for the synthesis of biologically active compounds . Additionally, this compound is used in the study of heterocyclic chemistry and organocatalysis .
Mechanism of Action
The mechanism of action of 1-(2-Sulfanylidenepyrrolidin-1-yl)but-3-en-1-one involves its interaction with specific molecular targets and pathways. The pyrrolidine ring and thione group play crucial roles in its biological activity. The compound can interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-(2-Sulfanylidenepyrrolidin-1-yl)but-3-en-1-one can be compared with other similar compounds, such as pyrrolidine-2-thione derivatives and pyrrolidin-2-ones . These compounds share similar structural features but differ in their chemical properties and biological activities. For example, pyrrolidine-2-thione derivatives are known for their diverse biological activities, while pyrrolidin-2-ones are used in various synthetic applications . The uniqueness of this compound lies in its specific combination of functional groups, which contributes to its distinct chemical and biological properties.
Properties
CAS No. |
125880-06-0 |
|---|---|
Molecular Formula |
C8H11NOS |
Molecular Weight |
169.25 g/mol |
IUPAC Name |
1-(2-sulfanylidenepyrrolidin-1-yl)but-3-en-1-one |
InChI |
InChI=1S/C8H11NOS/c1-2-4-7(10)9-6-3-5-8(9)11/h2H,1,3-6H2 |
InChI Key |
WYNYIDZAHLHQED-UHFFFAOYSA-N |
SMILES |
C=CCC(=O)N1CCCC1=S |
Canonical SMILES |
C=CCC(=O)N1CCCC1=S |
Synonyms |
2-Pyrrolidinethione, 1-(1-oxo-3-butenyl)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



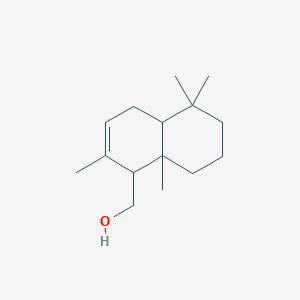
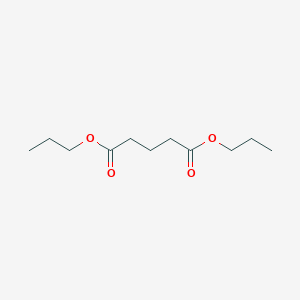
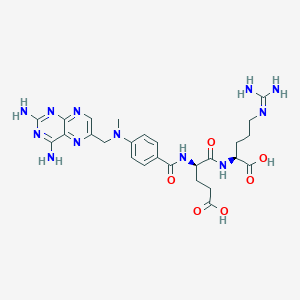
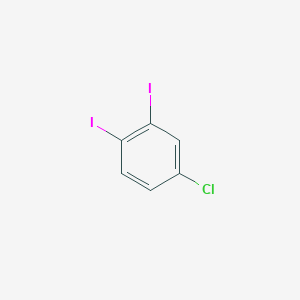



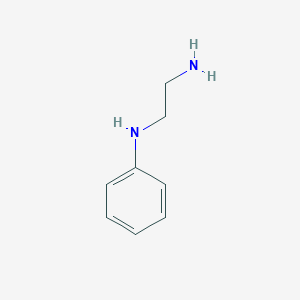
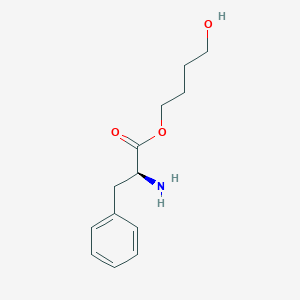
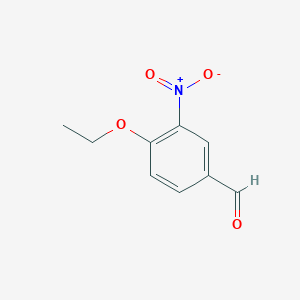
![(3aR,4R)-4-propan-2-yl-3,3a,4,6-tetrahydrofuro[3,4-c][1,2]oxazole](/img/structure/B159401.png)

